An In-depth Technical Guide to 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one (CAS 615568-17-7)
An In-depth Technical Guide to 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one (CAS 615568-17-7)
An In-depth Technical Guide to 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS 615568-17-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and potential biological properties of 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on closely related analogues and the broader class of benzoxazinones to provide a thorough and practical resource.
Core Properties
6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone family. Its structure features a benzene ring fused to an oxazine ring, with a hydroxymethyl substituent at the 6-position.
Physicochemical Data
A summary of the known and predicted physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 615568-17-7 | Commercial Suppliers[1][3][4] |
| Molecular Formula | C₉H₉NO₃ | Commercial Suppliers[1][3][4] |
| Molecular Weight | 179.17 g/mol | Commercial Suppliers[1][3][4] |
| Appearance | Solid | Sigma-Aldrich[1] |
| Melting Point | 132-136 °C | Dr. Jagath Reddy's Heterocyclics[5] |
| Solubility | No data available | |
| pKa | No data available |
Spectroscopic Data (Predicted)
While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted based on the analysis of related benzoxazinone derivatives.
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons on the benzene ring, singlets for the methylene protons of the oxazine ring and the hydroxymethyl group, and a broad singlet for the amide proton. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the oxazine ring and the hydroxymethyl group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (amide), C=O stretch (lactam), C-O-C stretch (ether), and O-H stretch (alcohol). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Synthesis and Experimental Protocols
A definitive, published synthesis protocol for 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one is not currently available. However, based on established methods for the synthesis of benzoxazinone derivatives, a plausible synthetic route can be proposed.
Proposed Synthetic Pathway
A likely synthetic route would involve the reaction of a suitably substituted aminophenol with an α-haloacetyl halide, followed by intramolecular cyclization.
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Caption: Proposed synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.
General Experimental Protocol for Benzoxazinone Synthesis
The following is a generalized experimental protocol that could be adapted for the synthesis of the target compound.
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Acylation: To a stirred solution of 2-amino-4-(hydroxymethyl)phenol in a suitable solvent (e.g., acetone, dichloromethane), an equimolar amount of chloroacetyl chloride is added dropwise at a low temperature (e.g., 0-5 °C). A base, such as triethylamine or sodium bicarbonate, may be added to neutralize the HCl formed during the reaction. The reaction mixture is typically stirred for several hours at room temperature.
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Work-up and Isolation of Intermediate: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude intermediate amide.
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Cyclization: The crude intermediate is dissolved in a suitable solvent (e.g., ethanol, DMF), and a base (e.g., potassium carbonate, sodium hydride) is added. The mixture is heated to reflux for several hours to facilitate intramolecular cyclization.
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Purification: The final product is isolated by filtration or extraction and purified by recrystallization or column chromatography to afford pure 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one.
Potential Biological Activity and Therapeutic Applications
While there is no specific biological data for 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one, the benzoxazinone scaffold is a well-established pharmacophore with a wide range of biological activities. Research on various derivatives has revealed potential applications in several therapeutic areas.
Known Activities of Benzoxazinone Derivatives
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Anticancer Activity: Certain benzoxazinone derivatives have been shown to inhibit the growth of cancer cells through mechanisms such as inducing apoptosis and cell cycle arrest[6].
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Platelet Aggregation Inhibition: Some derivatives have demonstrated the ability to inhibit platelet aggregation, suggesting potential as antithrombotic agents[7].
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Anticonvulsant Activity: The benzoxazinone core has been explored for the development of anticonvulsant drugs.
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Beta2-Adrenoceptor Agonism: Specific derivatives have been identified as potent and selective beta2-adrenoceptor agonists, with potential applications in treating respiratory diseases[8].
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Acetylcholinesterase Inhibition: Some benzoxazinone-containing compounds have shown inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease[9].
Given these precedents, 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one represents a valuable starting point for medicinal chemistry campaigns aimed at exploring these and other biological targets. The hydroxymethyl group offers a handle for further chemical modification to optimize potency and selectivity.
Hypothetical Drug Discovery Workflow
The exploration of 6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one in a drug discovery program would likely follow a structured workflow.
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Caption: A typical workflow for drug discovery involving a novel compound.
Conclusion
6-(hydroxymethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one is a chemical entity with potential for further investigation in the field of drug discovery. While direct experimental data is sparse, its structural relationship to a class of biologically active compounds makes it an attractive candidate for synthesis and screening. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and a framework for its potential exploration in a research and development setting. Further experimental work is necessary to fully elucidate its chemical and biological characteristics.
References
- 1. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazinone synthesis [organic-chemistry.org]
- 4. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. 6-(Hydroxymethyl)-2H-benzo b 1,4 oxazin-3(4H)-one 615568-17-7 [sigmaaldrich.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
